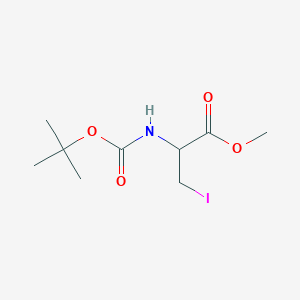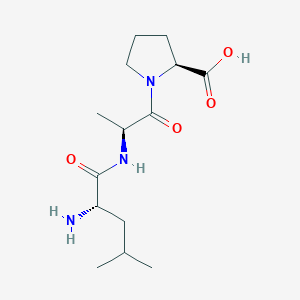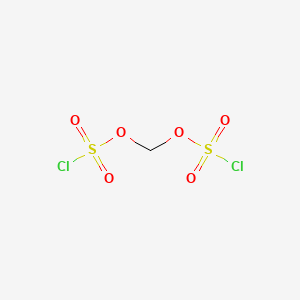![molecular formula C18H34O B1353103 ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol CAS No. 82598-08-1](/img/structure/B1353103.png)
((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related cyclohexane compounds involves multiple steps, including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction with potassium borohydride . The synthesis process is complex and requires careful control of reaction conditions to achieve the desired trans configuration and high purity of the final product.
Molecular Structure Analysis
X-ray analysis has been used to determine the crystal structure of cyclohexane derivatives. For instance, trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol have been analyzed, revealing discrete molecules held by π interactions and van der Waals forces . Such structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions of cyclohexane derivatives.
Chemical Reactions Analysis
The behavior of cyclohexane derivatives in chemical reactions can be complex. For example, the mechanism of methanol loss from the (M – H)⁻ ions of cis- and trans-4-methoxycyclohexanol has been studied, showing that the loss of methanol forms the base peak of the mass spectrum . These findings suggest that cyclohexane derivatives can undergo significant transformations under specific conditions, such as in the presence of ionizing agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be influenced by their molecular structure. For example, the trans isomer of 4-methylcyclohexane methanol has been found to have a distinct odor described as "licorice" and "sweet," with an air odor threshold concentration of 0.060 ppb-v . Additionally, viologen polymers based on cyclohexane structures exhibit lyotropic properties in polar organic solvents and photochromic properties upon UV irradiation . These properties are indicative of the potential applications of cyclohexane derivatives in various fields, including materials science and environmental monitoring.
Future Directions
properties
IUPAC Name |
[4-(4-pentylcyclohexyl)cyclohexyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-19H,2-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQDWQYYUGUDAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

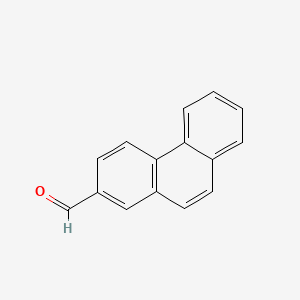
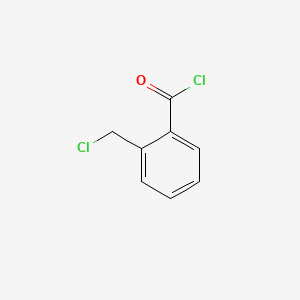
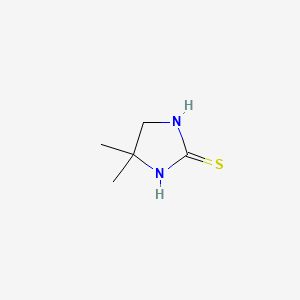
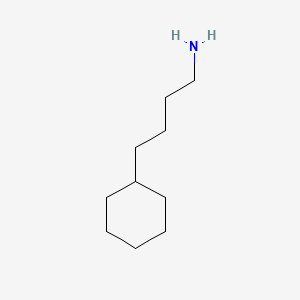
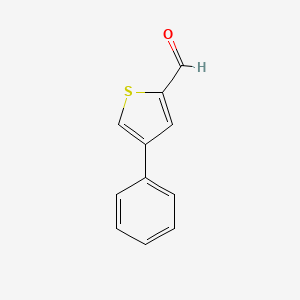
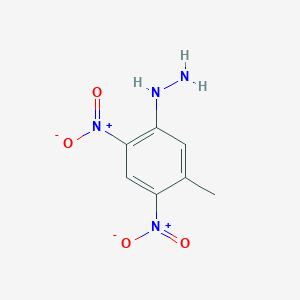
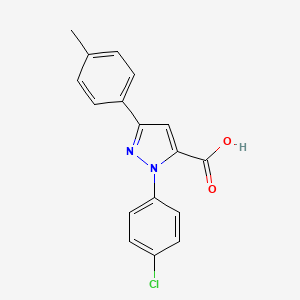
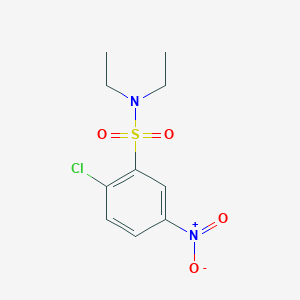
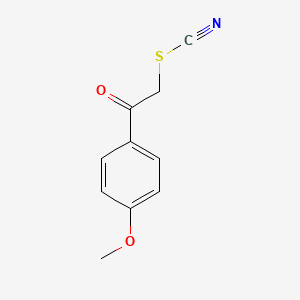
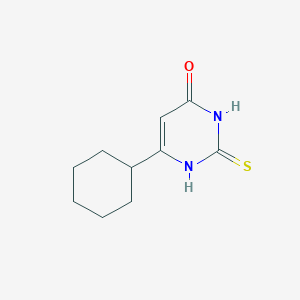
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
